molecular formula C16H16O3S B589985 METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE CAS No. 865811-65-0

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE

Cat. No.: B589985
CAS No.: 865811-65-0
M. Wt: 288.361
InChI Key: JFMZFATUMFWKEA-FQEVSTJZSA-N
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Description

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This compound is characterized by its unique structure, which includes a sulfinyl group attached to a diphenylmethane moiety.

Chemical Reactions Analysis

Types of Reactions

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing methanol and acetic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE can be compared with other esters such as methyl acetate and ethyl acetate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the sulfinyl group and the diphenylmethane moiety, which confer distinct chemical and physical properties . Similar compounds include:

Properties

IUPAC Name

methyl 2-[(S)-benzhydrylsulfinyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMZFATUMFWKEA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652660
Record name Methyl [(S)-diphenylmethanesulfinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-25-1, 865811-65-0
Record name Modafinil ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(S)-diphenylmethanesulfinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BAP7W5TXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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